molecular formula C11H13F3O2 B14772318 2-Isopropoxy-1-methoxy-4-(trifluoromethyl)benzene

2-Isopropoxy-1-methoxy-4-(trifluoromethyl)benzene

Cat. No.: B14772318
M. Wt: 234.21 g/mol
InChI Key: QUVNHVZZOGOZRG-UHFFFAOYSA-N
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Description

2-Isopropoxy-1-methoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H13F3O2 It is characterized by the presence of isopropoxy, methoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-1-methoxy-4-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-isopropoxy-4-methoxybenzaldehyde with trifluoromethylating agents under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-1-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzene derivatives .

Scientific Research Applications

2-Isopropoxy-1-methoxy-4-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Isopropoxy-1-methoxy-4-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxy-4-methoxy-1-(trifluoromethyl)benzene
  • 1-Methoxy-4-(trifluoromethyl)benzene
  • 2-Isopropoxy-1-methoxybenzene

Uniqueness

2-Isopropoxy-1-methoxy-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both isopropoxy and methoxy groups, along with the trifluoromethyl group, makes it a versatile compound for various applications. Its reactivity and potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C11H13F3O2

Molecular Weight

234.21 g/mol

IUPAC Name

1-methoxy-2-propan-2-yloxy-4-(trifluoromethyl)benzene

InChI

InChI=1S/C11H13F3O2/c1-7(2)16-10-6-8(11(12,13)14)4-5-9(10)15-3/h4-7H,1-3H3

InChI Key

QUVNHVZZOGOZRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(F)(F)F)OC

Origin of Product

United States

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